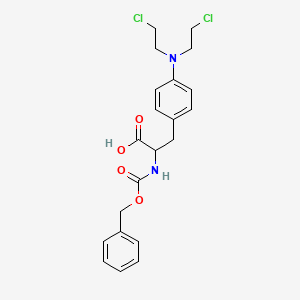
Agn-PC-0kobaj
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0kobaj is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Agn-PC-0kobaj involves several methods, including solid-phase reaction synthesis, alcohol salt hydrolysis, sol-gel method, and chemical co-precipitation . Each method has its advantages and limitations:
Solid-phase reaction synthesis: Requires high reaction temperatures and long reaction times. It is challenging to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: Produces high-purity powder but is rarely used due to the high cost and difficulty in obtaining raw materials.
Sol-gel method: Allows for the preparation of uniform and high-purity powders.
Chemical co-precipitation: Achieves molecular-level mixing and is simpler, with lower calcination temperatures required for powder synthesis.
Analyse Des Réactions Chimiques
Agn-PC-0kobaj undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under various conditions, depending on the substituents involved. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler compounds or elements.
Applications De Recherche Scientifique
Agn-PC-0kobaj has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including nanomaterials and coatings, due to its unique properties.
Mécanisme D'action
The mechanism of action of Agn-PC-0kobaj involves its interaction with specific molecular targets and pathways . It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Agn-PC-0kobaj can be compared with other similar compounds, such as AGN-PC-0CUK9P and AGN-PC-0jrxgp . These compounds share some structural similarities but differ in their specific properties and applications:
AGN-PC-0CUK9P: Known for its dual inhibition of RET and VEGFR2, making it useful in cancer treatment.
AGN-PC-0jrxgp:
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for a wide range of scientific research and industrial applications.
Propriétés
Numéro CAS |
60557-43-9 |
|---|---|
Formule moléculaire |
C21H24Cl2N2O4 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O4/c22-10-12-25(13-11-23)18-8-6-16(7-9-18)14-19(20(26)27)24-21(28)29-15-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H,24,28)(H,26,27) |
Clé InChI |
KVMWERWMJVWWIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)

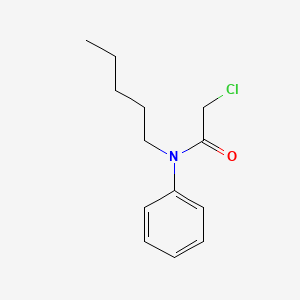
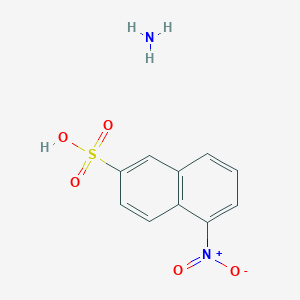

![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)
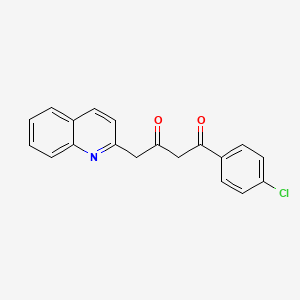
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
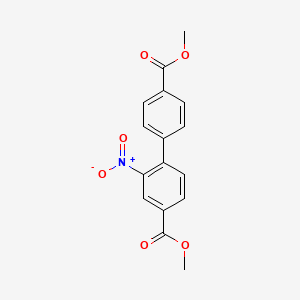
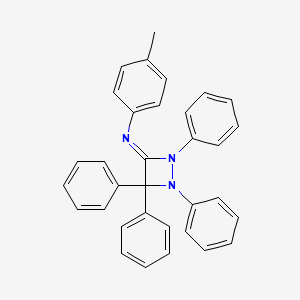
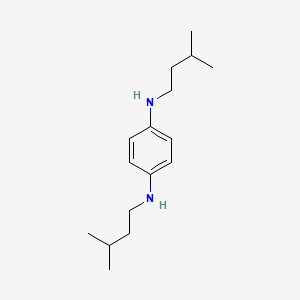

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
